6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine
Overview
Description
6-Chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine (6-CPCMP) is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of many organic compounds and has been used in a variety of research applications. 6-CPCMP has been studied extensively in the fields of organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been described in a large number of research articles and patents . They were initially exploited in search of cardiovascular drugs and for use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .
- Antimicrobial and Antitubercular Activity : Pyridazinones have been reported to possess antimicrobial and antitubercular properties .
- Analgesic and Anti-inflammatory Activity : They have been used as analgesic (pain-relieving) and anti-inflammatory agents .
- Antidiabetic and Antihypertensive Activity : Pyridazinones have been used in the treatment of diabetes and hypertension .
- Anticancer Activity : Some pyridazinones have shown potential as anticancer agents .
- Antifungal Activity : They have been used to treat fungal infections .
- Neurological Disorders : Pyridazinones have shown activity for neurological disorders .
properties
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-3-1-8(2-4-9)7-14-11-6-5-10(13)15-16-11/h1-6H,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJXGSUJLPHYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651901 | |
Record name | 6-Chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine | |
CAS RN |
919522-32-0 | |
Record name | 6-Chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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